Azocino[1,2-A]benzimidazole
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Overview
Description
Azocino[1,2-A]benzimidazole is a heterocyclic compound that belongs to the family of benzimidazoles. Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals. This compound is characterized by a fused azocine ring, which imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azocino[1,2-A]benzimidazole typically involves the cyclization of N-aziridinyl imines (Eschenmoser hydrazones) under thermolysis conditions. This process results in the formation of the fused azocine ring with the loss of nitrogen and trans-stilbene . Another method involves the oxidative cyclization of anilides via amine N-oxide intermediates under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Azocino[1,2-A]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or iodine.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the benzimidazole ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions or iodine in the presence of a base.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Azocino[1,2-A]benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Azocino[1,2-A]benzimidazole involves its interaction with specific molecular targets and pathways. For example, in anticancer applications, the compound can bind to tubulin, inhibiting its polymerization and disrupting microtubule formation, which is essential for cell division . This leads to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to act as a hydrogen donor or acceptor allows it to interact with various drug targets involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-A]benzimidazole: Similar in structure but contains a pyrimidine ring fused to the benzimidazole core.
Imidazo[4,5-F]benzimidazole: Contains an imidazole ring fused to the benzimidazole core.
Pyrrolo[1,2-A]benzimidazole: Contains a pyrrole ring fused to the benzimidazole core
Uniqueness
Azocino[1,2-A]benzimidazole is unique due to its fused azocine ring, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with biological targets and can lead to the development of novel therapeutic agents with improved efficacy and selectivity.
Properties
CAS No. |
40826-58-2 |
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Molecular Formula |
C13H10N2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
azocino[1,2-a]benzimidazole |
InChI |
InChI=1S/C13H10N2/c1-2-6-10-15-12-8-5-4-7-11(12)14-13(15)9-3-1/h1-10H |
InChI Key |
CPCJMWIRSYTJDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CN2C(=NC3=CC=CC=C32)C=C1 |
Origin of Product |
United States |
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